molecular formula C25H30O10 B13411685 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one

3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one

Cat. No.: B13411685
M. Wt: 490.5 g/mol
InChI Key: NLZYYMHUDULKQF-PRDVQWLOSA-N
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Description

3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a benzo[1,4]dioxin ring, a hydroxyphenyl group, and a tetrahydropyran ring with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[1,4]dioxin ring, followed by the introduction of the hydroxyphenyl group and the tetrahydropyran ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product. Safety measures are crucial due to the potential hazards associated with handling reactive chemicals and maintaining precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The benzo[1,4]dioxin ring can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-methyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one
  • 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-butan-1-one

Uniqueness

The uniqueness of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H30O10

Molecular Weight

490.5 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one

InChI

InChI=1S/C25H30O10/c1-2-13-9-16(28)21(15(27)5-3-14-4-6-17-18(11-14)33-8-7-32-17)19(10-13)34-25-24(31)23(30)22(29)20(12-26)35-25/h4,6,9-11,20,22-26,28-31H,2-3,5,7-8,12H2,1H3/t20-,22-,23+,24-,25-/m1/s1

InChI Key

NLZYYMHUDULKQF-PRDVQWLOSA-N

Isomeric SMILES

CCC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O

Canonical SMILES

CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OCCO4)O

Origin of Product

United States

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